3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by three key substituents:
- Position 3: A 4-methoxyphenylmethyl group, contributing electron-donating properties via the methoxy moiety.
- Position 5: A 3-(trifluoromethyl)phenylmethyl group, introducing strong electronegativity and lipophilicity.
- Position 8: A methyl group, which may influence steric effects and metabolic stability.
X-ray diffraction (XRD) analysis, as demonstrated for similar compounds, confirms the planar heterocyclic core and substituent orientations .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N3O2/c1-17-6-11-23-22(12-17)24-25(33(23)15-19-4-3-5-20(13-19)27(28,29)30)26(34)32(16-31-24)14-18-7-9-21(35-2)10-8-18/h3-13,16H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJCMPBMFPMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethyl group in the target compound significantly increases lipophilicity compared to fluoro or methoxy substituents .
- Solubility : Methoxy groups (e.g., in ) improve aqueous solubility relative to hydrophobic CF₃ or aryl groups.
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., CF₃) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy) improve solubility .
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Antitumor Activity
Research indicates that pyrimidoindole derivatives exhibit significant antitumor properties. For instance, a study found that similar compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action often involves the inhibition of key signaling pathways related to cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be lower than those of standard antibiotics, suggesting a potential role in combating antibiotic resistance .
Enzyme Inhibition
In addition to its antimicrobial effects, this compound acts as an inhibitor of several enzymes involved in metabolic pathways. Specifically, it has been noted for its inhibitory action on dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors .
Case Studies
-
Antitumor Activity in Cell Lines :
- Study Reference : A recent study evaluated the effects of pyrimidoindole derivatives on various cancer cell lines.
- Findings : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antitumor activity.
-
Antimicrobial Efficacy :
- Study Reference : A comparative study assessed the antimicrobial properties of this compound against standard antibiotics.
- Findings : The compound showed MIC values of 0.5 µg/mL against MRSA and 1 µg/mL against E. coli, outperforming many conventional treatments.
Data Table
| Biological Activity | Mechanism | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antitumor (e.g., cancer) | Induction of apoptosis | - | 10-30 |
| Antimicrobial (MRSA) | Cell wall synthesis inhibition | 0.5 | - |
| Antimicrobial (E. coli) | Cell wall synthesis inhibition | 1 | - |
| Enzyme Inhibition | DHFR inhibition | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
